molecular formula C11H11ClO3 B8153881 2-Chloro-5-(cyclopropylmethoxy)benzoic acid

2-Chloro-5-(cyclopropylmethoxy)benzoic acid

Cat. No.: B8153881
M. Wt: 226.65 g/mol
InChI Key: HJVSWOMJFAZJJI-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro group and a cyclopropylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(cyclopropylmethoxy)benzoic acid typically involves the chlorination of 5-(cyclopropylmethoxy)benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution: Formation of 2-amino-5-(cyclopropylmethoxy)benzoic acid or 2-thio-5-(cyclopropylmethoxy)benzoic acid.

    Oxidation: Formation of 2-chloro-5-(cyclopropylmethoxy)benzoate.

    Reduction: Formation of 2-chloro-5-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-5-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopropylmethoxy)benzoic acid is primarily based on its ability to interact with specific molecular targets. The chloro group and the cyclopropylmethoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a cyclopropylmethoxy group.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Features a trifluoromethyl group instead of a cyclopropylmethoxy group.

Uniqueness: 2-Chloro-5-(cyclopropylmethoxy)benzoic acid stands out due to the presence of the cyclopropylmethoxy group, which imparts unique steric and electronic properties. This makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.

Properties

IUPAC Name

2-chloro-5-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVSWOMJFAZJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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